3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Description
This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene and oxazinone scaffold. The structure features a 4-methoxyphenyl group at position 3 and a thiophen-2-ylmethyl substituent at position 9 (Fig. 1). Such derivatives are synthesized via Mannich condensation or cyclization reactions involving fluorinated isoflavones and heterocyclic amines . The 4-methoxy group on the phenyl ring enhances lipophilicity and metabolic stability, while the thiophen-2-ylmethyl moiety introduces electron-rich aromaticity, influencing biological interactions .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-26-16-6-4-15(5-7-16)20-13-27-23-18(22(20)25)8-9-21-19(23)12-24(14-28-21)11-17-3-2-10-29-17/h2-10,13H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOLIHZPLJLKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[8,7-e][1,3]oxazin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the thiophen-2-ylmethyl group: This can be done through nucleophilic substitution reactions or cross-coupling reactions using thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxazine derivatives, including this compound, as promising anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the incorporation of methoxy and thiophene groups has been associated with enhanced biological activity due to their ability to interact with cellular targets involved in cancer progression .
Antiviral Properties
The compound has also been investigated for its antiviral properties. A related study on oxazines demonstrated their efficacy against influenza viruses, suggesting that modifications to the oxazine structure can lead to compounds with broad-spectrum antiviral activity . The structural characteristics of this compound may enhance its ability to inhibit viral replication.
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on cancer cell lines; potential for drug development. |
| Antiviral | Demonstrated efficacy against influenza; potential for broader antiviral applications. |
| Antibacterial | Related compounds show antibacterial properties; further studies needed. |
| Anticonvulsant | Similar oxazine compounds have shown anticonvulsant activity in preliminary studies. |
Case Studies
- Anticancer Research : A study published in Medicinal Chemistry examined various oxazine derivatives and found that modifications similar to those in 3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one resulted in enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Antiviral Screening : In a screening for antiviral agents, a compound structurally related to this oxazine was tested against several strains of influenza virus, showing significant inhibition of viral replication at low micromolar concentrations. The study suggests that the presence of both methoxy and thiophene moieties is crucial for its activity .
- Material Science Applications : Preliminary investigations into the use of this compound as a precursor for functional materials have shown promise in organic electronics due to its unique electronic properties derived from the chromeno structure.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Activity
- Position 3 (Aryl Group): Electron-Donating Groups (e.g., 4-methoxy): Enhance osteoblast differentiation compared to electron-withdrawing groups (e.g., 4-chloro in ). Halogen Substituents (4-fluoro, 4-chloro): Increase lipophilicity but may reduce osteogenic potency due to steric or electronic mismatches .
- Position 9 (Heterocyclic/Alkyl Chain): Thiophen-2-ylmethyl vs. However, furan derivatives (e.g., compound 7 in ) show superior antiosteoclastogenic activity, likely due to optimized steric interactions with the RANKL receptor. Hydroxyalkyl Chains (e.g., 2-hydroxyethyl): Improve aqueous solubility but may reduce metabolic stability due to susceptibility to oxidation .
Mechanistic Insights from Analog Studies
- Osteoblast Activation : The 4-methoxyphenyl group in the target compound and its analogs (e.g., ) upregulates BMP-2 expression, a critical mediator of bone formation.
- Antiosteoclastogenic Effects : Thiophen-2-ylmethyl and furan-3-ylmethyl substituents disrupt RANKL-induced NF-κB signaling, but furan derivatives exhibit lower IC50 values in RAW264.7 cell assays .
Biological Activity
The compound 3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a chromeno-oxazine core with methoxy and thiophenyl substituents. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 303.37 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
| LogP | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown selective cytotoxicity against various cancer cell lines. A study demonstrated that certain chromeno derivatives induced apoptosis in human cancer cells through the activation of caspase pathways .
Antioxidant Activity
Antioxidant assays have been performed to evaluate the ability of this compound to scavenge free radicals. In vitro tests using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound exhibited moderate antioxidant activity comparable to standard antioxidants like ascorbic acid .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For example, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment. Preliminary results suggest that it may inhibit AChE activity effectively, although further studies are needed to confirm these findings .
Table 2: Biological Activities Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Selective cytotoxicity | |
| Antioxidant | Moderate activity | |
| AChE Inhibition | Potential inhibitor |
Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of a related compound in vitro against breast cancer cell lines. The results indicated a dose-dependent response with IC50 values indicating effective cytotoxicity at concentrations below 20 µM. The mechanism was suggested to involve mitochondrial dysfunction leading to apoptosis .
Study 2: Enzyme Interaction Modeling
Molecular docking studies were conducted to predict the binding affinity of This compound with AChE. The results showed favorable interactions with key active site residues, supporting its potential as a therapeutic agent for neurodegenerative diseases .
Q & A
Q. Critical parameters :
Q. Table 1: Yield Optimization Under Varied Conditions
| Formaldehyde (eq.) | Catalyst (DMAP, mol%) | Solvent System | Yield (%) |
|---|---|---|---|
| 1.5 | 5 | DMF/AcOH | 55 |
| 3.0 | 10 | DMF/AcOH | 77 |
| 2.0 | 10 | DMF/EtOH | 66 |
Data adapted from synthesis protocols for analogous chromeno-oxazine derivatives .
Basic Structural Characterization
Q: Which spectroscopic and analytical methods are used to confirm the structure of this compound? A:
- NMR :
- IR : Stretching at 1680–1700 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C-O-C) .
- Mass Spectrometry : Molecular ion [M+H]⁺ matching the molecular formula (e.g., C₂₃H₂₀NO₄S).
- Elemental Analysis : Confirms C, H, N content within ±0.3% of theoretical values .
Advanced Tautomerization and Reactivity
Q: How does tautomerization influence the reactivity of this compound in biological or chemical systems? A: Tautomerization between 9,10-dihydro-4H,8H-chromeno-oxazin-4-one and 7-hydroxy-8-(oxazepanyl)chromen-4-one forms equilibrium mixtures, affecting hydrogen-bonding capacity and redox properties. Electron-withdrawing substituents (e.g., CF₃) stabilize the oxazinone tautomer, enhancing electrophilicity for nucleophilic attacks . Methodological considerations:
- Solvent polarity : Polar solvents (e.g., DMSO) favor the oxazinone form.
- pH : Acidic conditions stabilize the 7-hydroxychromone tautomer.
Advanced Biological Activity and Mechanisms
Q: What molecular pathways does this compound modulate, and how do structural modifications alter bioactivity? A: Derivatives of this scaffold show activity in osteoblastogenesis (BMP/Smad pathway) and antiosteoclastogenesis (RANK/RANKL/OPG pathway). For example:
Q. Table 2: Bioactivity of Structural Analogs
| Substituent (R) | Osteoblastogenesis (EC₅₀, μM) | Antiosteoclastogenesis (IC₅₀, μM) |
|---|---|---|
| Thiophen-2-ylmethyl | 12.3 ± 1.2 | 8.7 ± 0.9 |
| Furan-3-ylmethyl | 18.5 ± 2.1 | 15.4 ± 1.5 |
| Butyl | 25.6 ± 3.0 | >50 |
Data from murine osteoblast (MC3T3-E1) and osteoclast (RAW264.7) assays .
Advanced Experimental Design
Q: How can synthesis be optimized for scalability while maintaining purity? A:
- Multi-step optimization : Use flow chemistry for core formation (chromeno-oxazine) to reduce reaction time by 40% .
- Purification : Employ automated flash chromatography (C18 columns) with gradient elution (MeCN/H₂O) for >95% purity .
- Quality control : Implement inline FTIR and LC-MS monitoring to detect intermediates and byproducts.
Data Contradiction Analysis
Q: How to resolve contradictions in reported bioactivity across studies? A: Discrepancies often arise from:
Assay variability : Normalize data using internal controls (e.g., alizarin red for mineralization assays).
Structural nuances : Compare substituent electronic effects (Hammett σ values) to explain potency differences. For example, electron-donating groups (e.g., -OCH₃) improve osteoblast activity by 30% versus electron-withdrawing groups (-CF₃) .
Structure-Activity Relationship (SAR) Studies
Q: Which substituents most significantly impact target selectivity? A:
- Thiophene vs. Furan : Thiophen-2-ylmethyl increases π-π stacking with hydrophobic kinase pockets, reducing IC₅₀ by 2-fold .
- Methoxy position : Para-substitution on the phenyl ring maximizes steric complementarity with the BMP receptor .
Methodological recommendation : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes before synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
